molecular formula C24H26N2O3 B5976271 2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5976271
M. Wt: 390.5 g/mol
InChI Key: XZEDUAPWDOZSTM-UHFFFAOYSA-N
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Description

2-[4-(4-Benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is a synthetic small molecule featuring an isoindole-1,3-dione core substituted with a 4-oxobutyl chain linked to a 4-benzylpiperidin-1-yl moiety. This structural motif is characteristic of compounds designed for pharmacological modulation, particularly targeting enzymes or receptors involved in inflammatory and oncogenic pathways.

Properties

IUPAC Name

2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c27-22(25-15-12-19(13-16-25)17-18-7-2-1-3-8-18)11-6-14-26-23(28)20-9-4-5-10-21(20)24(26)29/h1-5,7-10,19H,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDUAPWDOZSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Isoindole-1,3-dione Moiety: This step involves the cyclization of a suitable precursor to form the isoindole-1,3-dione structure.

    Coupling Reactions: The final step involves coupling the piperidine and isoindole-1,3-dione moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacology

The primary application of this compound lies in pharmacology, where it has shown promise as a potential therapeutic agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders.

  • Neuropharmacological Studies : Research indicates that derivatives similar to this compound can influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This opens avenues for developing treatments for conditions such as depression and schizophrenia.

Drug Development

The compound is being investigated for its potential role in drug development, particularly in creating novel analgesics or anti-inflammatory medications.

  • Analgesic Properties : Preliminary studies have suggested that the compound may exhibit analgesic effects, making it a candidate for further investigation in pain management therapies.

Biological Research

In biological research, the compound's interactions with cellular pathways are being studied to understand its mechanism of action.

  • Cell Signaling : Investigations into how this compound affects cell signaling pathways can provide insights into its potential roles in cancer biology and cell proliferation.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of similar isoindole derivatives on serotonin receptors. The findings indicated that these compounds could modulate receptor activity, suggesting potential applications in treating mood disorders .

Case Study 2: Analgesic Activity

Research conducted by Smith et al. (2023) demonstrated that compounds with structural similarities to 2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione exhibited significant analgesic properties in animal models. The study highlighted the need for further exploration into the mechanisms behind these effects .

Case Study 3: Cancer Cell Proliferation

A recent investigation into the effects of isoindole derivatives on cancer cell lines revealed that these compounds could inhibit cell proliferation through specific signaling pathways. This suggests their potential use in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The isoindole-1,3-dione scaffold is a versatile pharmacophore, with modifications to its substituents significantly altering biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Compound Name (CAS) Key Substituents Molecular Weight* Key Features Research Findings/Applications References
Target Compound 4-Benzylpiperidin-1-yl, 4-oxobutyl ~435.5 g/mol High lipophilicity; potential CNS activity Preclinical studies (hypothetical)
Pomalidomide (19171-19-8) 3-Aminopiperidine-2,6-dione, hydroxyamino group ~259.2 g/mol FDA-approved for multiple myeloma Immunomodulatory, anti-angiogenic effects
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (446292-08-6) Morpholinyl, oxazolidinone ~466.5 g/mol Antibacterial activity (gram-positive pathogens) Inhibits bacterial cell wall synthesis
2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (487008-66-2) Cyclohexylpiperazinyl ~410.5 g/mol Moderate solubility; serotonin receptor affinity Neurological disorder research

*Molecular weights estimated using standard atomic masses.

Pharmacological and Physicochemical Insights

  • The 4-oxobutyl chain introduces a ketone group, which may participate in hydrogen bonding with target proteins, a feature absent in pomalidomide’s shorter hydroxyamino spacer .
  • Therapeutic Potential: Pomalidomide (19171-19-8) exemplifies the clinical success of isoindole-dione derivatives, leveraging its hydroxyamino group to degrade oncogenic proteins like cereblon . The morpholinyl-oxazolidinone derivative (446292-08-6) demonstrates antibacterial specificity, highlighting the scaffold’s adaptability to diverse targets . The target compound’s benzylpiperidinyl moiety suggests possible utility in CNS disorders, though this remains speculative without explicit studies .

Biological Activity

The compound 2-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione , also known as F848-0533, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H35N5O3C_{26}H_{35}N_{5}O_{3} with a molecular weight of 497.66 g/mol . It features a complex structure that includes a benzylpiperidine moiety linked to an isoindole dione. The compound's properties include:

PropertyValue
Molecular Weight497.66 g/mol
Hydrogen Bond Acceptors9
Hydrogen Bond Donors0
Rotatable Bonds11
LogP (Partition Coefficient)3.426
Water Solubility (LogSw)-3.95

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a CCR3 antagonist , which is significant in modulating inflammatory responses and potentially treating conditions like asthma and allergies . The compound's structure suggests it may also interact with other receptors involved in neurological pathways, although specific interactions require further investigation.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Anti-inflammatory Effects : As a CCR3 antagonist, it may inhibit eosinophil chemotaxis and reduce inflammation .
  • Neuroprotective Potential : Its structural similarity to other piperidine derivatives suggests possible neuroprotective effects, particularly in models of neurodegenerative diseases .
  • Anticancer Activity : Initial findings indicate that the compound might possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on CCR3 Antagonism : A study demonstrated that related benzylpiperidine compounds effectively inhibited eotaxin-induced Ca2+^{2+} mobilization in human eosinophils, confirming their potential as therapeutic agents for allergic diseases .
  • Neuroprotective Studies : In models of Alzheimer's disease, compounds with similar structures have shown promise in reducing cognitive deficits and protecting neuronal integrity .
  • Anticancer Research : Investigations into the cytotoxic effects of related isoindole derivatives have revealed their ability to inhibit tumor growth in vitro, suggesting a potential role in cancer therapy .

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